molecular formula C20H21FN2O5S B1673023 2-(4-Fluorophenyl)-N-Methyl-6-[(Methylsulfonyl)amino]-5-(Propan-2-Yloxy)-1-Benzofuran-3-Carboxamide

2-(4-Fluorophenyl)-N-Methyl-6-[(Methylsulfonyl)amino]-5-(Propan-2-Yloxy)-1-Benzofuran-3-Carboxamide

Cat. No.: B1673023
M. Wt: 420.5 g/mol
InChI Key: VBRUONUESYTIDA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of HCV-086 involves several steps, starting with the preparation of the core benzofuran structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

HCV-086 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

HCV-086 has several scientific research applications, including:

Comparison with Similar Compounds

HCV-086 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

    Sofosbuvir: An FDA-approved NS5B inhibitor used for the treatment of hepatitis C.

    Ribavirin: Another antiviral drug used in combination therapies for hepatitis C.

    2-Hydroxylphenethyl Sulfanyl-Oxopyrimidines: A novel series of compounds with moderate anti-hepatitis C virus activities.

HCV-086 stands out due to its specific inhibition of the NS5B enzyme and its potential for high efficacy with fewer side effects compared to other antiviral drugs .

Properties

This drug inhibits polymerase enzyme which encourages hepatitis C virus (HCV) infections.

Molecular Formula

C20H21FN2O5S

Molecular Weight

420.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-6-(methanesulfonamido)-N-methyl-5-propan-2-yloxy-1-benzofuran-3-carboxamide

InChI

InChI=1S/C20H21FN2O5S/c1-11(2)27-17-9-14-16(10-15(17)23-29(4,25)26)28-19(18(14)20(24)22-3)12-5-7-13(21)8-6-12/h5-11,23H,1-4H3,(H,22,24)

InChI Key

VBRUONUESYTIDA-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=C2C(=C1)C(=C(O2)C3=CC=C(C=C3)F)C(=O)NC)NS(=O)(=O)C

Canonical SMILES

CC(C)OC1=C(C=C2C(=C1)C(=C(O2)C3=CC=C(C=C3)F)C(=O)NC)NS(=O)(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HCV-086;  HCV 086;  HCV086

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Amino-2-(4-fluoro-phenyl)-5-isopropoxy-benzofuran-3-carboxylic acid methylamide, prepared according to Example 16 (100 mg, 292 μmol) was dissolved in dry dichloromethane (3 mL) under an argon atmosphere. The reaction was cooled down to 0° C. with an ice bath. Pyridine (16.83 μL, 321 μmol) and methanesulfonyl chloride (22.61 μL, 292 μmol) were mixed together under argon, and then added dropwise to the first aniline solution. The reaction mixture was allowed to warm to room temperature for 1 hour. The reaction mixture was diluted with water (20 mL) and extracted with dichloromethane (3×10 mL). The combined organic layers were washed with a 1N HCl solution, water, a saturated aqueous bicarbonate solution and brine and concentrated in vacuo. The crude product was purified by column chromatography (silica gel, 20 to 50% ethyl acetate in hexanes gradient) to provide 68 mg (56%) of the product.
Name
6-Amino-2-(4-fluoro-phenyl)-5-isopropoxy-benzofuran-3-carboxylic acid methylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 16
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
16.83 μL
Type
reactant
Reaction Step Three
Quantity
22.61 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-N-Methyl-6-[(Methylsulfonyl)amino]-5-(Propan-2-Yloxy)-1-Benzofuran-3-Carboxamide
Reactant of Route 2
2-(4-Fluorophenyl)-N-Methyl-6-[(Methylsulfonyl)amino]-5-(Propan-2-Yloxy)-1-Benzofuran-3-Carboxamide
Reactant of Route 3
Reactant of Route 3
2-(4-Fluorophenyl)-N-Methyl-6-[(Methylsulfonyl)amino]-5-(Propan-2-Yloxy)-1-Benzofuran-3-Carboxamide
Reactant of Route 4
Reactant of Route 4
2-(4-Fluorophenyl)-N-Methyl-6-[(Methylsulfonyl)amino]-5-(Propan-2-Yloxy)-1-Benzofuran-3-Carboxamide
Reactant of Route 5
Reactant of Route 5
2-(4-Fluorophenyl)-N-Methyl-6-[(Methylsulfonyl)amino]-5-(Propan-2-Yloxy)-1-Benzofuran-3-Carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(4-Fluorophenyl)-N-Methyl-6-[(Methylsulfonyl)amino]-5-(Propan-2-Yloxy)-1-Benzofuran-3-Carboxamide

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